

5-Methoxy-2-nitrobenzoic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Methoxy-2-nitrobenzoic acid**

Cat. No.: **B122804**

[Get Quote](#)

IUPAC Name: **5-Methoxy-2-nitrobenzoic acid**

This technical guide provides an in-depth overview of **5-Methoxy-2-nitrobenzoic acid**, a key chemical intermediate in organic synthesis, particularly for pharmaceutical and materials science research. This document outlines its chemical structure, physicochemical properties, and a detailed experimental protocol for its application in the synthesis of a betrixaban intermediate.

Chemical Structure

The chemical structure of **5-Methoxy-2-nitrobenzoic acid** is presented below.

Caption: Chemical structure of **5-Methoxy-2-nitrobenzoic acid**.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Methoxy-2-nitrobenzoic acid** is provided in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₈ H ₇ NO ₅
Molecular Weight	197.14 g/mol [1] [2] [3]
CAS Number	1882-69-5 [1] [2] [3]
Appearance	Beige to grey or brown granules [1] [4]
Melting Point	125-130 °C [1] [2]
Boiling Point	399.7 °C at 760 mmHg [1]
Density	1.43 g/cm ³ [1]
Solubility	Soluble in Methanol [1]
pKa	2.06 ± 0.25 (Predicted) [1]
LogP	1.82480 [1]
Hydrogen Bond Donor Count	1 [1]
Hydrogen Bond Acceptor Count	5 [1]
Rotatable Bond Count	2 [1]

Experimental Protocols

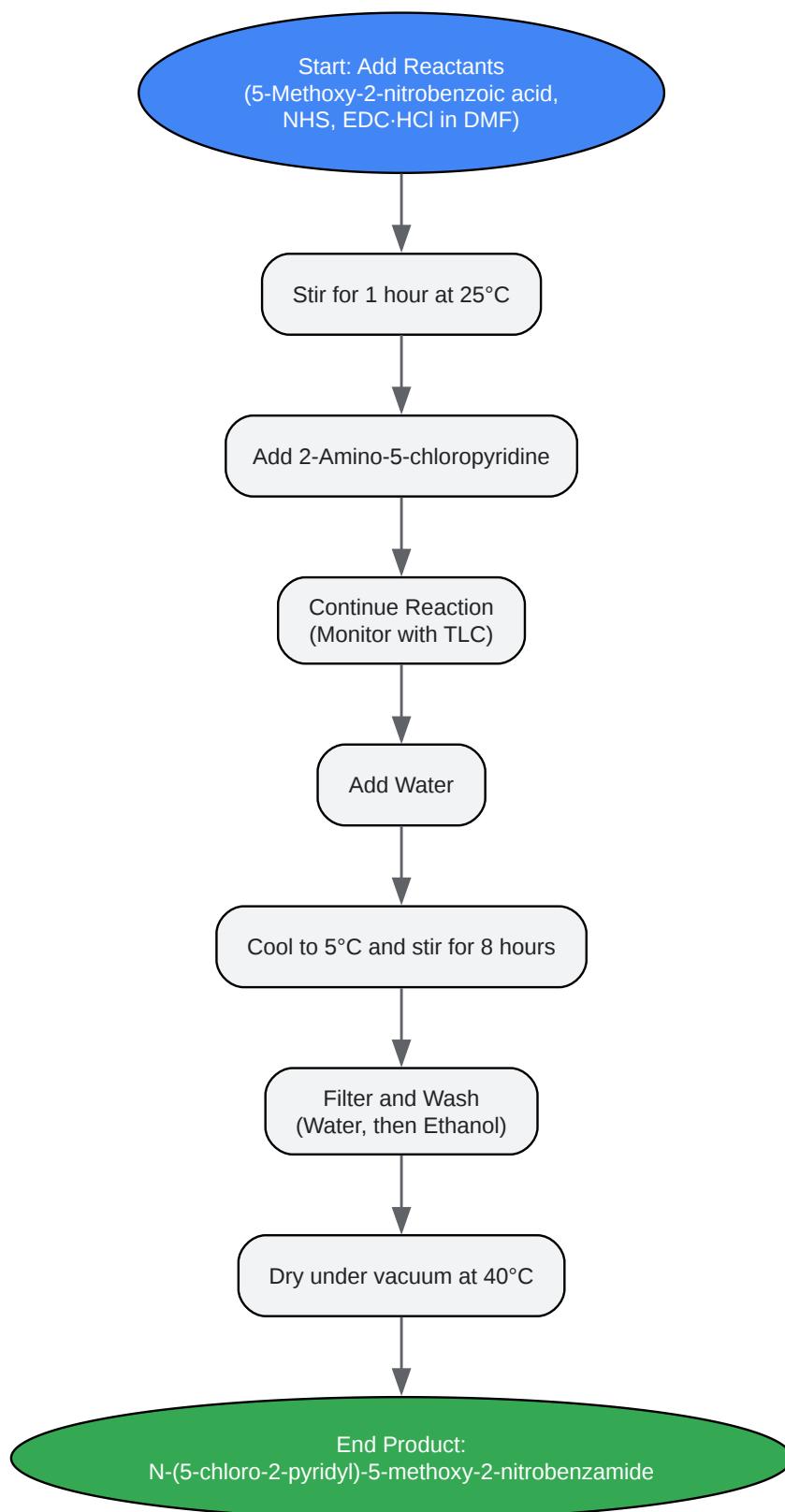
5-Methoxy-2-nitrobenzoic acid serves as a crucial starting material in the synthesis of various pharmaceutical intermediates. Below is a detailed experimental protocol for the synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide, an intermediate in the preparation of the anticoagulant drug betrixaban.

Objective: To synthesize N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide using **5-Methoxy-2-nitrobenzoic acid**.

Materials:

- **5-Methoxy-2-nitrobenzoic acid** (19.7g, 0.1mol)
- N-hydroxysuccinimide (NHS) (14.9g, 0.13mol)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (24.9g, 0.13mol)
- 2-Amino-5-chloropyridine (16.6g, 0.13mol)
- N,N-dimethylformamide (DMF) (98.5ml)
- Water
- Ethanol
- Three-neck flask
- Stirring apparatus
- Filtration apparatus
- Vacuum drying oven


Procedure:

- To a three-neck flask, add 19.7g (0.1mol) of **5-Methoxy-2-nitrobenzoic acid**, 14.9g (0.13mol) of N-hydroxysuccinimide, and 24.9g (0.13mol) of EDC·HCl.
- Add 98.5ml of N,N-dimethylformamide to the flask and stir the mixture to dissolve the solids.
- Stir the reaction mixture for 1 hour at a temperature of 25 °C.
- Add 16.6g (0.13mol) of 2-amino-5-chloropyridine to the reaction mixture and continue to stir.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, add 985ml of water to the reaction liquid.
- Reduce the temperature to 5 °C and continue stirring for 8 hours to induce crystallization.
- Filter the resulting solid and wash the filter cake sequentially with 40ml of water and 40ml of ethanol.

- Dry the filter cake for 10 hours under vacuum at a temperature of 40 °C to obtain the final product, N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of the betrixaban intermediate starting from **5-Methoxy-2-nitrobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for a betrixaban intermediate.

Applications in Research and Drug Development

5-Methoxy-2-nitrobenzoic acid is a versatile building block in organic synthesis with significant applications in the pharmaceutical industry and materials science.

- **Pharmaceutical Synthesis:** It is a key starting material for the synthesis of various complex molecules. For instance, it is used in the preparation of Cathepsin S inhibitors, which have potential antitumor applications.^[1] Additionally, derivatives of this compound are utilized in the synthesis of 2-aminocombretastatin analogues, which are being investigated as potential antimitotic agents for cancer therapy.^[1] It has also been used as a starting material in the synthesis of dictyoquinazol A, a neuroprotective compound, and pyrrolobenzodiazepines.^[2]
- **Chemical Intermediate:** The presence of the methoxy, nitro, and carboxylic acid functional groups on the benzene ring allows for a variety of chemical transformations. The electron-withdrawing nitro group increases the acidity of the carboxylic acid and influences the regioselectivity of further reactions on the aromatic ring. This makes it a valuable intermediate for constructing more complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Methoxy-2-nitrobenzoic Acid: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b122804#5-methoxy-2-nitrobenzoic-acid-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com